1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c21-17-3-1-2-4-19(17)25-13-20(23)22-9-7-16(12-22)14-5-6-18-15(11-14)8-10-24-18/h1-6,11,16H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWHQSKMQSLAQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the benzofuran ring, followed by the introduction of the pyrrolidine moiety and the fluorophenoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and safety protocols .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, potentially forming new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cathinone derivatives.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine reuptake inhibition.
Medicine: Investigated for potential therapeutic applications in treating disorders like ADHD and narcolepsy, although its safety and efficacy are still under evaluation.
Industry: Utilized in the development of new synthetic routes and the production of related compounds for research purposes
Mechanism of Action
The mechanism of action of 1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one involves the inhibition of dopamine and norepinephrine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound interacts with specific transporters and receptors, modulating their activity and contributing to its stimulant effects .
Comparison with Similar Compounds
5-DBFPV (1-(2,3-Dihydrobenzofuran-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one)
- Structure: Shares the dihydrobenzofuran-pyrrolidine core but replaces the ethanone bridge with a pentanone chain and substitutes 2-fluorophenoxy with pyrrolidin-1-yl.
- Pharmacokinetics: The longer pentanone chain may reduce bioavailability compared to the shorter ethanone bridge in the target compound. The pyrrolidinyl group in 5-DBFPV likely alters receptor selectivity, as seen in its classification as a psychoactive substance .
- Synthesis : Prepared via nucleophilic substitution or coupling reactions, similar to methods for pyrrolidine-containing analogs .
BI-5232 (1-[(3R)-3-[(1H-Imidazo[4,5-b]pyridin-2-yl)piperidin-4-yl)oxy]pyrrolidin-1-yl]-2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one)
- Structure: Incorporates a pyrrolidine-ethanone backbone but replaces dihydrobenzofuran with imidazo[4,5-b]pyridine and pyrrolo[2,3-d]pyrimidine heterocycles.
- Activity : Designed as a small-molecule modulator for gene expression, with LC-MS data ([M+H]+ = 447) indicating higher polarity than the target compound .
- Synthesis : Microwave-assisted coupling (160°C, 30 min) improves efficiency compared to traditional methods, yielding 22% .
Compound 32 (1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-bromophenyl)ethan-1-one)
- Structure: Retains the ethanone bridge but substitutes dihydrobenzofuran with a pyrrolo[2,3-d]pyrimidine-fluoroindoline system.
- Yielded 22% via acid coupling .
Compound 11A (1-[(3R)-3-[(1-(1H-1,3-Benzodiazol-2-yl)piperidin-4-yl]oxy)pyrrolidin-1-yl]-2-{2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-one)
- Structure : Features a benzodiazolyl-piperidine-pyrrolidine scaffold, differing in heterocycle complexity.
- Analytical Data : LC-MS ([M+H]+ = 460) and chiral chromatography (>98% ee) highlight its drug-like properties, with a retention time (tR = 0.78 min) suggesting moderate polarity .
Structural and Functional Analysis Table
*Estimated based on structural formula.
Key Findings and Implications
- Fluorine Impact: The 2-fluorophenoxy group in the target compound likely enhances metabolic stability and receptor binding compared to non-fluorinated analogs (e.g., 5-DBFPV) .
- Synthetic Efficiency : Microwave-assisted methods (e.g., BI-5232 synthesis) offer time and yield advantages over conventional heating .
- Heterocycle Diversity : Replacement of dihydrobenzofuran with pyrrolo[2,3-d]pyrimidine (Compound 32) or imidazopyridine (BI-5232) shifts biological activity toward gene regulation or kinase inhibition .
Biological Activity
The compound 1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one , often referred to in literature as a pyrrolidine derivative, has garnered attention due to its potential biological activities. This detailed analysis explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.
- Molecular Formula : C28H28N2O
- Molecular Weight : 408.53 g/mol
- CAS Number : 252317-48-9
Antibacterial Activity
Recent studies have indicated that various pyrrolidine derivatives exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
Studies show that this compound demonstrated complete bactericidal activity against S. aureus and E. coli within an 8-hour exposure period .
Antifungal Activity
In addition to antibacterial activity, the compound has shown promising antifungal effects. In vitro tests revealed that it inhibited the growth of various fungal strains, indicating its potential use in treating fungal infections.
Anticancer Activity
The anticancer properties of pyrrolidine derivatives have been extensively studied. The compound's structure allows it to interact with cellular targets involved in cancer proliferation:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A431 | <10 | Significant cytotoxicity |
| Jurkat | <10 | Significant cytotoxicity |
The presence of the benzofuran moiety is believed to enhance its interaction with cancer cell lines, promoting apoptosis through the activation of apoptotic pathways .
Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the compound was tested alongside other known antibacterial agents. Results indicated that it outperformed several traditional antibiotics in terms of both potency and speed of action against gram-positive bacteria.
Study 2: Anticancer Mechanisms
A study investigating the mechanisms of action revealed that the compound induced cell cycle arrest in the G2/M phase and triggered apoptosis in cancer cells. This was attributed to its ability to modulate key signaling pathways associated with cell survival and proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
